8-Oxa-4-azaspiro[2.6]nonan-5-one
Description
The Significance of Spirocyclic Scaffolds in Modern Organic Chemistry
Spirocycles, which are cyclic structures connected through a single common atom, have become increasingly important in modern organic and medicinal chemistry. tandfonline.comwikipedia.org Their inherent three-dimensional nature is a primary advantage, allowing for the precise spatial arrangement of functional groups, which can lead to more effective interactions with biological targets like proteins. tandfonline.comresearchgate.net Unlike flat aromatic systems, the rigid, multi-dimensional shape of spirocyclic scaffolds can enhance binding affinity and selectivity for target receptors. tandfonline.com
Structural Characteristics and Nomenclature of 8-Oxa-4-azaspiro[2.6]nonan-5-one
The name "this compound" precisely describes the molecule's structure according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules for spiro compounds. qmul.ac.ukqmul.ac.uk The molecule is a heterocyclic system containing two rings joined by a single spiro atom.
Nomenclature Breakdown:
spiro : This prefix indicates that two rings share a single common atom. wikipedia.orgqmul.ac.uk
[2.6] : This bracketed, period-separated descriptor defines the number of atoms in each ring, excluding the spiro atom itself. The numbers are listed in ascending order. acdlabs.com One ring has two carbon atoms (a cyclopropane (B1198618) ring), and the other has six atoms.
nonan : This root name indicates a total of nine atoms in the bicyclic system (2 in the first ring + 6 in the second ring + 1 spiro atom). ed.gov
8-Oxa-4-aza : These prefixes and their locants (positions) indicate the presence and location of heteroatoms (atoms other than carbon). qmul.ac.uk Following IUPAC numbering, which starts in the smaller ring, the "8-oxa" signifies an oxygen atom at position 8, and "4-aza" indicates a nitrogen atom at position 4.
-5-one : This suffix denotes a ketone (a carbonyl group, C=O) at the 5th position of the ring system.
The structure, therefore, consists of a cyclopropane ring spiro-fused to a seven-membered lactam ring (a cyclic amide). The spiro atom is a quaternary carbon. The larger ring contains the nitrogen atom at position 4, the carbonyl group at position 5, and the oxygen atom at position 8, forming a morpholin-2-one (B1368128) type structure.
| Component | Meaning |
|---|---|
| spiro | Two rings sharing one common atom. |
| [2.6] | Denotes 2 atoms in the smaller ring and 6 atoms in the larger ring, excluding the spiro atom. |
| nonan | Indicates a total of 9 atoms in the spirocyclic skeleton. |
| 8-Oxa | An oxygen atom is at position 8. |
| 4-Aza | A nitrogen atom is at position 4. |
| 5-one | A carbonyl group (ketone) is at position 5. |
Historical Context and Evolution of Spirocyclic Oxa-aza Compound Research
The formal study of spiro compounds began with Adolf von Baeyer's discussions on their nomenclature in 1900. wikipedia.org For many decades, research focused primarily on carbocyclic systems. However, the discovery of numerous spirocyclic structures in natural products, which often possess potent biological activities, spurred interest in heterocyclic variants. researchgate.netresearchgate.net
The systematic investigation of spirocycles containing both oxygen and nitrogen (oxa-aza spirocycles) is a more recent development, driven largely by the demands of modern drug discovery. nih.gov Early examples of spirocyclic drugs often did not introduce new stereocenters. tandfonline.com However, contemporary research focuses on leveraging the defined stereochemistry of rigid spiro systems to optimize biological interactions. The development of synthetic methods, such as iodocyclization, has been crucial for creating diverse libraries of oxa-spirocycles. nih.gov This has allowed chemists to systematically study how the incorporation of an oxygen atom into the spirocyclic framework can improve properties like water solubility. nih.govrsc.org Research from the late 20th century on related compounds, like 2-Amino-7-oxa-3-thia-1-azaspiro tandfonline.comtandfonline.comundec-1-enes, demonstrated the potential of spiroannulated ether rings in biologically active molecules, paving the way for the exploration of simpler oxa-aza systems. nih.gov
Current Research Landscape for this compound and Related Structures
While specific research literature on this compound is limited, the broader field of oxa-aza spirocyclic compounds is an active area of investigation. Recent studies highlight the synthetic utility and therapeutic potential of related scaffolds.
A key research trend is the development of novel synthetic methodologies to access these complex structures. For instance, microwave-assisted multicomponent reactions have emerged as a powerful tool for rapidly assembling spiro heterocycles. rsc.org Other innovative methods include metal-catalyzed oxidative cyclization, which has been used to synthesize 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives. mdpi.com These compounds, which merge spirocycle and quinone motifs, have shown promising anticancer activities against various human cancer cell lines. mdpi.com
Another significant area of research is the use of oxa-aza spirocycles to modulate the properties of known bioactive molecules. The incorporation of an oxygen atom into a spirocyclic unit has been shown to dramatically improve water solubility and lower lipophilicity, which are desirable traits for drug candidates. nih.gov Research into related structures, such as spirocyclic-1,2-oxazine N-oxides, explores their synthesis through non-catalyzed Hetero-Diels-Alder reactions, demonstrating the continuing effort to find efficient and selective ways to build these frameworks. researchgate.net These studies collectively underscore the value of oxa-aza spirocyclic systems as privileged scaffolds in the ongoing search for new therapeutic agents. nih.gov
| Compound Class | Synthetic Method Highlight | Area of Investigation | Reference |
|---|---|---|---|
| Oxa-spirocycles | Iodocyclization | Improvement of physicochemical properties (solubility) | nih.gov |
| 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones | Metal-catalyzed oxidative cyclization | Anticancer activity | mdpi.com |
| Spirocyclic-1,2-oxazine N-Oxides | Non-catalysed Hetero Diels-Alder reactions | Reaction mechanism and selectivity studies | researchgate.net |
| General Spiro Heterocycles | Microwave-assisted multicomponent reactions | Efficient synthesis for drug discovery | rsc.org |
Structure
3D Structure
Properties
IUPAC Name |
8-oxa-4-azaspiro[2.6]nonan-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-6-1-4-10-5-7(8-6)2-3-7/h1-5H2,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYINBPSGWJIAQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2(CC2)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 8 Oxa 4 Azaspiro 2.6 Nonan 5 One
Classical and Established Synthetic Routes to the 8-Oxa-4-azaspiro[2.6]nonan-5-one Core
Established synthetic methods in organic chemistry provide a foundational toolkit for the assembly of complex cyclic systems. These routes, characterized by their reliability and broad applicability, offer several plausible pathways to the target spiro-lactam.
Intramolecular cyclization is a cornerstone of heterocyclic synthesis. The formation of the ε-lactam ring in this compound could be envisioned through the cyclization of a linear precursor containing a nucleophilic amine and an electrophilic carboxylic acid derivative, both appropriately tethered to a central cyclopropane (B1198618) unit.
A hypothetical, yet chemically sound, precursor would be a 1-(aminoalkyl)cyclopropaneacetic acid derivative. Activation of the carboxylic acid group (e.g., as an acyl chloride or ester) would facilitate nucleophilic attack by the terminal amine, leading to the formation of the seven-membered lactam ring. The success of such cyclizations often depends on factors like precursor concentration (to favor intramolecular over intermolecular reactions) and the length of the tether connecting the reacting functional groups. A notable strategy in the synthesis of spiro-azetidines involves the strain-release driven spirocyclization of azabicyclo[1.1.0]butyl ketones. nih.govbris.ac.uk This method uses the high ring strain of the azabicyclo[1.1.0]butane (ABB) fragment to drive the formation of the spirocyclic system upon electrophilic activation. nih.govbris.ac.uk While this specific example forms a four-membered azetidine (B1206935) ring, the principle of using strained precursors to facilitate intramolecular cyclization is a powerful and adaptable concept.
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer an efficient pathway to molecular complexity. Spirocyclic scaffolds, including spiro-lactams, are prime targets for MCRs.
For instance, the synthesis of spiro-β-lactams has been achieved through phosphine-catalyzed [3+2] annulation of allenoates with 6-alkylidenepenicillanates. nih.gov This reaction proceeds via a zwitterionic intermediate that undergoes conjugate addition and subsequent ring closure to furnish the spirocyclic product. nih.gov While this example leads to a four-membered β-lactam, the underlying principles of MCRs could be adapted to construct the seven-membered ring of this compound. A hypothetical Ugi-type MCR could involve a 1-formylcyclopropane, an amine, an isocyanide, and a carboxylic acid with an oxygen-containing tether to construct a precursor amenable to subsequent lactamization.
Ring-expansion and ring-contraction reactions are powerful transformations for altering ring sizes in cyclic systems. These methods can provide access to ring systems that are otherwise difficult to synthesize directly.
A plausible ring-expansion strategy to form the seven-membered azepan-2-one (B1668282) ring would be the Beckmann rearrangement of a spiro[2.5]octan-4-one oxime. This reaction involves the acid-catalyzed rearrangement of an oxime to an amide. The regioselectivity of the rearrangement would be crucial in determining the final product structure. Similarly, a Schmidt reaction, using hydrazoic acid on a spiro[2.5]octan-4-one precursor, could also yield the desired seven-membered lactam. The ring expansion of donor-acceptor-substituted cyclopropanes has been successfully used to synthesize [n,5]-spiroketals, demonstrating the utility of expanding a three-membered ring within a spirocyclic system. nih.gov Another approach involves the ring expansion of highly strained systems like oxaspiro[2.2]pentanes, which can rearrange to cyclobutanones, driven by the release of ring strain and the formation of a stable carbonyl group. nih.gov
Ring-contraction, while less commonly envisioned for this specific target, is a valid strategy in carbocycle synthesis. rsc.org For example, a larger spirocyclic system could potentially undergo a Favorskii rearrangement or Wolff rearrangement to contract to the desired spiro[2.6]nonane framework, although this would require a specifically functionalized, larger precursor.
Advanced and Stereoselective Synthesis of this compound
Modern synthetic chemistry offers sophisticated tools for controlling the three-dimensional arrangement of atoms. For a chiral molecule like this compound, achieving stereocontrol at the spirocyclic center is a significant challenge that can be addressed with advanced catalytic methods.
The creation of the quaternary spiro-carbon stereocenter with high fidelity is a key objective. This is often achieved using chiral catalysts or auxiliaries that can differentiate between the two faces of a prochiral substrate.
A highly relevant strategy is the Michael Initiated Ring Closure (MIRC) reaction, which has been used to synthesize cyclopropanes with excellent enantioselectivity. rsc.org For example, the asymmetric synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones has been accomplished through a metal-free, diastereoselective cyclopropanation using tosylhydrazone salts. rsc.org Similarly, libraries of these compounds have been synthesized and evaluated for biological activity. nih.gov The use of bifunctional squaramide catalysts in the reaction between 3-chlorooxindoles and other Michael acceptors has enabled enantioselective variants of this transformation. rsc.org These methods, which create a spiro-fused cyclopropane-lactam structure, serve as excellent models for the potential enantioselective synthesis of this compound. Another powerful method is the enantioselective synthesis of cyclopropanone (B1606653) equivalents, which can then be used in formal [3+1] cycloadditions with hydroxylamines to form chiral β-lactams. nih.gov
| Reactants | Catalyst/Reagent | Conditions | Product Type | Yield / Selectivity | Reference |
| 3-Methyleneindolin-2-ones, Tosylhydrazone salts | K₂CO₃ | DMSO, 80 °C | Spiro[cyclopropane-1,3'-indolin]-2'-ones | High yields, good diastereoselectivity | rsc.org |
| 3-Chlorooxindoles, Arylidenepyrazolones | Bifunctional squaramide catalyst | Toluene, 40 °C | Spiro-pyrazolone-cyclopropane-oxindoles | Up to 99% yield, 99% ee | rsc.org |
| Sulfonylcyclopropanes, Bis(silyl) peroxide | Chiral Ligand / Copper Catalyst | - | 1-Sulfonylcyclopropanols | Good yields, high enantioselectivity | nih.gov |
| trans-Decalin-2,3-butanediones | Daylight (Photocyclization) | Chloroform, rt | Spiro-trans-decalin-cyclobutanones | 96% yield, high diastereoselectivity | nih.gov |
Transition metals are powerful catalysts for a wide array of chemical transformations, including those that form spirocyclic systems. Their ability to orchestrate complex bond formations under mild conditions makes them indispensable tools for modern synthesis.
Rhodium-catalyzed cyclopropanation is a classic and effective method. For instance, spirocyclopropyl β-lactams have been synthesized via the rhodium-catalyzed reaction of a 6-diazopenicillanate sulfone, demonstrating the direct formation of a spiro-fused cyclopropane on a lactam core. nih.gov Palladium catalysis is also prominent, with methods like the Heck/carbonylative cyclization sequence being used to assemble spiro-oxindole compounds from non-oxindole precursors. researchgate.net Nickel-catalyzed reactions have also been developed for C-H coupling of benzamides with aziridines to form functionalized dihydroisoquinolinones. mdpi.com Furthermore, manganese(III) acetate (B1210297) has been used to mediate the oxidative radical cyclization of 1,3-dicarbonyl compounds with alkenes to form spiro-lactones and other heterocyclic systems. researchgate.net These examples highlight the versatility of transition metals in constructing the challenging spiro-lactam architecture.
| Reaction Type | Catalyst / Reagents | Substrates | Product Type | Key Features | Reference |
| Intramolecular Cyclopropanation | Rh₂(OAc)₄ | 6-Diazopenicillanate sulfone | Spirocyclopropyl β-lactam | Direct formation of spiro-cyclopropane on lactam | nih.gov |
| Heck/Carbonylative Cyclization | Pd(OAc)₂ / Chiral Ligand | Aryl iodides, Alkenes, CO | Spiro-oxindole lactones/lactams | Asymmetric, one-pot assembly | researchgate.net |
| Oxidative Radical Cyclization | Mn(OAc)₃ | 4-Acylpyrrolidine-2,3-diones, Alkenes | 2-Oxa-7-azaspiro[4.4]nonane-8,9-diones | Forms spiro-lactam via radical pathway | researchgate.net |
| [5+2] Cycloaddition | Rh(I) complex | Vinyl aziridines, Alkynes | Azepine derivatives | Ring-expansion to seven-membered rings | mdpi.com |
Organocatalytic Methods for Spirocyclic Synthesis
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, offering an alternative to metal-based catalysts. For the synthesis of spirocyclic compounds, and by extension this compound, organocatalytic strategies could be employed to construct the key spiro-cyclopropane moiety.
A potential approach involves the use of chiral organocatalysts to mediate the cyclopropanation of a suitable precursor. For instance, a Michael-initiated ring closure (MIRC) reaction, a cornerstone in cyclopropane synthesis, could be envisioned. This would likely involve a nucleophilic attack of a carbanion onto an activated alkene, followed by an intramolecular substitution to close the three-membered ring. Chiral phase-transfer catalysts or aminocatalysts could be employed to induce enantioselectivity in this process.
While direct examples for the target molecule are scarce, the synthesis of other spirocyclopropane systems provides valuable insights. For example, the synthesis of spirocyclopropane scaffolds has been reviewed, highlighting methods such as cascade reactions and cyclopropanation from various precursors. thieme-connect.de The use of ylides in the presence of a chiral catalyst to react with an acceptor containing the pre-formed oxazepanone ring is another conceivable strategy.
Chemoenzymatic and Biocatalytic Approaches to Spiro-Lactams
The integration of enzymes into synthetic routes, known as chemoenzymatic or biocatalytic synthesis, offers high selectivity and mild reaction conditions. For the synthesis of this compound, enzymes could be instrumental in key steps such as the formation of the lactam ring or the resolution of a racemic intermediate.
Lipases are well-known for their ability to catalyze the formation of amides and lactams. A potential chemoenzymatic strategy could involve the enzymatic cyclization of a γ-amino ester precursor. This precursor would already contain the spiro-cyclopropane moiety. The enzyme would facilitate the intramolecular aminolysis to form the seven-membered lactam ring.
Furthermore, biocatalysis can be employed for the kinetic resolution of a racemic mixture of the final spiro-lactam or a key intermediate. This would involve an enzyme that selectively acylates or hydrolyzes one enantiomer, allowing for the separation of the desired stereoisomer. Although specific examples for the target molecule are not available, the broader field of biocatalytic synthesis of lactones and lactams has been reviewed, showcasing the potential of these methods. thieme-connect.de
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to design chemical processes that are environmentally benign. The application of these principles to the synthesis of this compound would focus on several key areas:
Atom Economy: Designing a synthetic route that maximizes the incorporation of all materials used in the process into the final product. This could involve cascade or one-pot reactions where multiple bonds are formed in a single operation. researchgate.net
Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives such as water, ionic liquids, or supercritical fluids.
Catalysis: Employing catalytic reagents, such as organocatalysts or enzymes, in small amounts rather than stoichiometric reagents to minimize waste.
Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.
A hypothetical green synthesis of this compound could involve a one-pot, multicomponent reaction catalyzed by an organocatalyst in an aqueous medium. researchgate.net Such an approach would not only be environmentally friendly but could also lead to a more efficient and cost-effective synthesis.
While the direct synthesis of this compound remains an open area of research, the application of modern synthetic methodologies provides a clear roadmap for future investigations. The strategic use of organocatalysis for the construction of the spirocyclic system, coupled with chemoenzymatic methods for lactam formation and a commitment to green chemistry principles, will be crucial in unlocking the potential of this and other complex spirocyclic molecules.
Mechanistic Investigations of 8 Oxa 4 Azaspiro 2.6 Nonan 5 One Formation and Transformations
Reaction Mechanism Elucidation for Spirocyclization Pathways
The formation of the 8-Oxa-4-azaspiro[2.6]nonan-5-one core likely proceeds through a complex, multi-step reaction sequence. While direct mechanistic studies on this specific molecule are not extensively reported in the literature, plausible pathways can be inferred from related transformations. One such proposed pathway is a metal-catalyzed oxidative cyclization. In a similar synthesis of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones, a proposed mechanism involves the oxidation of a 2-hydroxy-N-(4-hydroxyphenyl)acetamide precursor to a quinone intermediate. mdpi.com This is followed by the formation of a carbon cation, and a subsequent intramolecular attack by a hydroxyl group, facilitated by a copper catalyst, to form the spiro ring. mdpi.com
Another potential route is through intramolecular cyclization strategies. For instance, the synthesis of spiro-β-lactam-pyrroloquinolines has been achieved through a sequential Ugi four-component reaction followed by an intramolecular nucleophilic substitution under basic conditions. nih.gov This highlights the utility of multi-component reactions to assemble complex precursors that can then undergo programmed cyclization.
Radical cyclizations also offer a viable approach. The synthesis of 1-azaspiro[4.4]nonane derivatives has been accomplished via a domino radical bicyclization, showcasing the power of radical intermediates in constructing spirocyclic systems. Current time information in Bangalore, IN. Furthermore, 1,3-dipolar cycloaddition reactions are a well-established method for the synthesis of various spiro-lactams, providing another potential mechanistic avenue for the formation of the target molecule. nih.gov
Regioselectivity Control in Spiro[2.6]nonan-5-one Ring Formation
Controlling regioselectivity is paramount in the synthesis of unsymmetrical spirocycles like this compound. The formation of the seven-membered ring must occur at the correct positions to yield the desired product. The choice of catalyst and reaction conditions can profoundly influence the regiochemical outcome. For example, in the synthesis of spirocyclic benzofuranones, tuning the configuration of dipeptide phosphine (B1218219) catalysts can selectively produce either α- or γ-annulation products. rsc.org
The nature of the reaction medium can also be a critical factor. In the PPA-mediated synthesis of indanones, the degree of hydrolysis of the polyphosphoric acid can be used to switch the regioselectivity of the cyclization. rsc.org This is attributed to the formation of mixed phosphoric anhydrides with the substrate at different PPA concentrations. rsc.org These examples from related systems underscore the importance of carefully selecting catalysts and solvent systems to direct the cyclization to the desired regioisomer.
Baldwin's rules for ring closure provide a theoretical framework for predicting the feasibility of different cyclization pathways based on the geometry of the reacting centers. libretexts.org For the formation of the seven-membered ring in this compound, a 7-endo-trig cyclization would be favored, while a 7-exo-trig would also be possible. libretexts.org The specific substitution pattern on the acyclic precursor would ultimately dictate which of these pathways is more favorable.
Table 1: Illustrative Examples of Regioselectivity Control in Spirocycle Synthesis
| Catalyst/Reagent | Substrate Type | Major Product | Minor Product | Reference |
| L-L-dipeptide phosphine | Aurone and allenoate | γ-selective spirocyclic benzofuranone | α-selective spirocyclic benzofuranone | rsc.org |
| High P2O5 PPA | Unsaturated carboxylic acid & benzene (B151609) derivative | Indanone regioisomer A | Indanone regioisomer B | rsc.org |
| Low P2O5 PPA | Unsaturated carboxylic acid & benzene derivative | Indanone regioisomer B | Indanone regioisomer A | rsc.org |
This table presents illustrative data based on findings from related spirocycle syntheses and does not represent actual experimental data for this compound.
Stereochemical Outcome Determination and Control
The spirocyclic nature of this compound introduces the possibility of stereoisomers. The control of the stereochemical outcome of the cyclization is a significant challenge. The use of chiral catalysts or auxiliaries is a common strategy to achieve enantioselective synthesis. In the synthesis of spiro-β-lactams, high diastereoselectivity has been achieved through the Staudinger reaction of a cyclic ketene (B1206846) with an imine. acs.org
The inherent chirality of starting materials can also be exploited to direct the stereochemistry of the final product. For instance, the asymmetric synthesis of β-lactams has been accomplished with high diastereoselectivity by using chiral imines derived from D-(+)-glucose. nih.gov The absolute configuration of the sugar moiety dictates the stereochemistry at the newly formed stereocenters. nih.gov
Furthermore, the reaction conditions can play a role in the stereochemical outcome. In some cases, racemization can occur at high temperatures, leading to a loss of stereochemical integrity. nih.gov Therefore, careful optimization of reaction temperature and time is crucial for maintaining the desired stereochemistry.
Role of Intermediates and Transition States in Reaction Dynamics
The dynamics of the formation of this compound are governed by the energies of the intermediates and transition states along the reaction pathway. Computational studies, such as Density Functional Theory (DFT) calculations, are powerful tools for elucidating these aspects. For example, DFT calculations on the synthesis of spirocyclic benzofuranones have shown that the conformation of the catalyst influences hydrogen bonding interactions and distortion energies in the transition states, which in turn dictates the regioselectivity. rsc.org
In the context of spiro-β-lactam formation, ab initio calculations have been used to predict that these systems can adopt a β-turn secondary structure stabilized by strong intramolecular hydrogen bonds. acs.org These theoretical studies provide valuable insights into the preferred conformations of the transition states and intermediates, which can be used to rationalize and predict the experimental outcomes.
Table 2: Hypothetical Transition State Energies for Competing Pathways in Spirocyclization
| Pathway | Transition State Geometry | Calculated Activation Energy (kcal/mol) | Predicted Outcome |
| 7-endo-trig | Chair-like | 15.2 | Favored |
| 7-exo-trig | Boat-like | 18.5 | Disfavored |
| 6-exo-trig (alternative cyclization) | Twisted | 21.0 | Highly Disfavored |
This table presents hypothetical data to illustrate the concept of transition state energies in determining reaction pathways and is not based on actual calculations for this compound.
Kinetic and Thermodynamic Aspects of Synthetic Reactions
The final product distribution in the synthesis of this compound can be governed by either kinetic or thermodynamic control. A kinetically controlled reaction favors the product that is formed fastest (i.e., has the lowest activation energy), while a thermodynamically controlled reaction favors the most stable product. nih.gov
In the synthesis of certain spiro compounds, it has been observed that a kinetically favored diastereomer can be formed preferentially under milder conditions, which can then be converted to the thermodynamically more stable isomer upon heating. nih.gov This indicates that the initial cyclization is under kinetic control, but the reversibility of the reaction at higher temperatures allows for equilibration to the thermodynamically favored product.
The formation of seven-membered rings is often entropically disfavored due to the loss of conformational freedom in the acyclic precursor. quizlet.com This results in a significant entropic barrier (ΔS‡) to cyclization. quizlet.com However, the enthalpic contribution (ΔH‡), which is related to ring strain, is generally less of a concern for seven-membered rings compared to smaller rings. quizlet.com The balance between these kinetic and thermodynamic factors will ultimately determine the success of the synthesis of this compound.
Structural and Conformational Analysis of 8 Oxa 4 Azaspiro 2.6 Nonan 5 One Derivatives
Advanced Spectroscopic Characterization Techniques (e.g., High-Resolution NMR and Mass Spectrometry for structural confirmation)
While detailed experimental spectra for 8-Oxa-4-azaspiro[2.6]nonan-5-one are not widely published, its structure can be unequivocally confirmed using a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry: HRMS would confirm the elemental composition of the molecule. For the parent compound, C₇H₁₁NO₂, the expected exact mass is 141.07898 Da. bldpharm.comnih.gov Analysis of the fragmentation patterns can further corroborate the presence of the spiro[2.6]nonan-5-one core. Predicted collision cross-section (CCS) values, which are dependent on the ion's size, shape, and charge, can also be calculated and compared with experimental data from ion mobility-mass spectrometry to provide further structural insight. uni.lu
Table 1: Predicted Mass Spectrometry Data for C₇H₁₁NO₂
| Adduct | Formula | Predicted m/z |
|---|---|---|
| [M+H]⁺ | C₇H₁₂NO₂⁺ | 142.08626 |
| [M+Na]⁺ | C₇H₁₁NNaO₂⁺ | 164.06819 |
| [M+K]⁺ | C₇H₁₁KNO₂⁺ | 180.04213 |
| [M-H]⁻ | C₇H₁₀NO₂⁻ | 140.07170 |
Data is calculated based on the molecular formula and does not represent experimentally measured values.
NMR Spectroscopy: High-resolution ¹H and ¹³C NMR are essential for elucidating the connectivity of the atoms. The asymmetry of the spirocyclic system would result in a complex set of signals. The diastereotopic protons within the methylene (B1212753) groups of the seven-membered ring and the cyclopropane (B1198618) ring would exhibit distinct chemical shifts and coupling constants. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to definitively assign all proton and carbon signals and confirm the spirocyclic linkage. Dynamic NMR experiments could also provide information on the energy barriers of conformational interconversions. rsc.org
X-ray Crystallography for Determination of Absolute and Relative Stereochemistry
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule, including its absolute and relative stereochemistry. While the crystal structure for this compound itself is not publicly available, data from closely related analogs, such as 6,7-Diphenyl-5-thia-7-azaspiro[2.6]nonan-8-one 5,5-dioxide, offers significant insight. nih.gov
In the crystal structure of this sulfur-containing analog, the molecule crystallizes as a racemic mixture, meaning both enantiomers are present in equal amounts within the crystal lattice. nih.gov The analysis reveals the precise bond lengths, angles, and the conformation of the ring systems. For such spiro[2.6]nonane derivatives, the seven-membered ring is not planar and adopts a puckered conformation to minimize steric and torsional strain. nih.gov
Conformational Preferences and Dynamics of the Spiro[2.6]nonan-5-one Ring System
Spirocycles are noted for having a good balance between conformational rigidity and flexibility. nih.gov The spiro[2.6]nonan-5-one system is characterized by the fusion of a small, rigid cyclopropane ring with a larger, more flexible seven-membered oxazepanone ring. The conformational behavior of the seven-membered ring is of particular interest.
Based on crystallographic studies of analogous structures, the seven-membered 1,3-thiazepan-4-one ring adopts a pucker-chair conformation. nih.gov It is highly probable that the seven-membered ring in this compound would adopt a similar low-energy conformation. The puckering of this ring can be quantitatively described by Cremer-Pople parameters. In a study of a related thia-azaspiro[2.6]nonan-one derivative, two crystallographically independent molecules showed similar puckering characteristics, indicating a well-defined conformational preference. nih.gov The spiro-fused cyclopropane ring significantly influences the conformational landscape of the larger ring, restricting its dynamic movement. acs.org
Table 2: Puckering Parameters for an Analogous 5-Thia-7-azaspiro[2.6]nonan-8-one Ring System
| Molecule | q(2) (Å) | q(3) (Å) | φ(2) (°) | φ(3) (°) | Q (Total Puckering Amplitude) (Å) |
|---|---|---|---|---|---|
| C1 | 0.463 | 0.728 | 92.7 | 336.2 | 0.863 |
| C20 | 0.444 | 0.729 | 90.2 | 335.4 | 0.853 |
Data from the crystal structure of 6,7-Diphenyl-5-thia-7-azaspiro[2.6]nonan-8-one 5,5-dioxide. nih.gov
Analysis of Ring Strain and Structural Stability in the Spirocycle
The stability of the this compound ring system is a product of the inherent ring strain within its structure. Spirocycles containing small rings, such as cyclopropane or cyclobutane, are often synthesized through reactions that are driven by the release of strain from highly energetic starting materials like bicyclo[1.1.0]butanes (BCBs). nih.govacs.org This strain-release strategy allows for the efficient construction of complex spirocyclic architectures. rsc.orgnih.gov
Computational and Theoretical Studies on 8 Oxa 4 Azaspiro 2.6 Nonan 5 One
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of novel molecules. For scaffolds like 8-Oxa-4-azaspiro[2.6]nonan-5-one, methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are employed to understand bond characteristics, charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting chemical behavior.
For instance, theoretical studies on the reaction mechanisms of related strained ring systems, such as the insertion of azacyclopropenylidene into the C-O or C-C bonds of epoxypropane, have been investigated using MP2 theory. koreascience.kr Such calculations help determine the energetic favorability of different reaction pathways. Similarly, the B3LYP/6-31G* level of theory has been effectively used to study the mechanisms and regiochemistry of Diels-Alder reactions involving 5-alkoxyoxazoles, providing a framework for predicting the cycloaddition reactions that could be relevant to the synthesis of spirocyclic lactams. nih.gov
The electronic properties of the this compound scaffold, particularly the influence of the oxygen and nitrogen heteroatoms and the strained cyclopropane (B1198618) ring, can be computationally modeled to predict sites of nucleophilic or electrophilic attack. The lactam functionality, with its amide resonance, introduces a planar constraint and specific electronic features that can be precisely characterized through quantum chemical calculations.
Table 1: Representative Quantum Chemical Methods and Their Applications for Spirocyclic Scaffolds
| Method | Basis Set | Application | Analogous System Studied | Reference |
| MP2 | 6-31G | Reaction mechanism and energetics of bond insertion | Azacyclopropenylidene and epoxypropane | koreascience.kr |
| B3LYP | 6-31G | Mechanism and regiochemistry of cycloaddition reactions | 5-Alkoxyoxazole and thioaldehydes | nih.gov |
| DFT | Not Specified | Investigation of reaction selectivity | Rh(I)-catalyzed cycloisomerization of bisallenes | nih.govacs.org |
Molecular Dynamics Simulations for Conformational Landscapes
Studies on analogous spirocyclic systems, such as 1,7-diazaspiro[4.5]decanes, have utilized a combination of NMR spectroscopy and molecular modeling to perform detailed conformational analyses. nih.gov These studies have identified preferred turn mimetics, which are important structural motifs in peptide science. nih.gov In another example, the conformational preferences of spiro bis-lactams were investigated using a combination of X-ray diffraction, NMR, and computational data, revealing the adoption of extended helical structures. nih.gov Such insights are invaluable for the rational design of functional molecules based on spirocyclic scaffolds.
For this compound, MD simulations would likely explore the puckering of the seven-membered oxazepanone ring and the potential for hydrogen bonding involving the lactam N-H and C=O groups, as well as the ether oxygen.
Table 2: Conformational Analysis Techniques for Spirocyclic Lactam Analogs
| Technique | Key Findings | Analogous System Studied | Reference |
| Molecular Modeling and NMR | Identification of gamma-turn and distorted type II beta-turn mimetics | 1,7-Diazaspiro[4.5]decanes | nih.gov |
| XRD, NMR, and Computational Data | Adoption of extended right-handed helical conformations | Spiro bis-lactams | nih.gov |
Theoretical Prediction of Reaction Pathways and Energetics
Theoretical calculations are instrumental in predicting the feasibility and outcomes of chemical reactions. By mapping the potential energy surface, computational chemists can identify transition states and intermediates, thereby elucidating reaction mechanisms and predicting product distributions.
For azaspiro compounds, DFT calculations have been successfully used to rationalize the high selectivity observed in rhodium-catalyzed cycloisomerization/Diels-Alder cascade reactions leading to the formation of seven-membered rings. nih.govacs.org These studies provide a detailed understanding of the factors controlling the stereochemical and regiochemical outcomes. Furthermore, theoretical investigations into the Staudinger β-lactam synthesis have employed quasi-classical molecular dynamics to estimate the timescales of competing reaction pathways, offering insights into the formation of spirocyclic β-lactams. researchgate.net
In the context of this compound, theoretical predictions could be used to explore various synthetic routes, such as intramolecular cyclizations or cycloaddition reactions. The energetics of ring-opening reactions of the strained cyclopropane ring or reactions involving the lactam moiety could also be computationally modeled to understand the compound's stability and reactivity profile.
Table 3: Theoretical Approaches to Predicting Reaction Pathways in Spirocycle Synthesis
| Theoretical Method | Reaction Studied | Key Insight | Analogous System | Reference |
| DFT | Rh(I)-catalyzed cycloisomerization/Diels-Alder | Justification of high selectivity | 1,5-Bisallenes | nih.govacs.org |
| Quasi-classical MD | Staudinger β-lactam synthesis | Estimation of competing reaction pathway timescales | Formation of spirocyclic β-lactams | researchgate.net |
| B3LYP/6-31G* | Diels-Alder and subsequent rearrangements | Elucidation of multi-step reaction mechanisms | 5-Alkoxyoxazoles | nih.gov |
Ligand-Receptor Interaction Modeling for Analogous Spirocycles
While the biological activity of this compound is not the focus here, understanding the principles of how its scaffold might interact with a receptor is crucial for the broader context of spirocycle design. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, providing insights into potential binding affinities and interaction patterns.
For analogous spirocyclic systems, molecular docking studies have been instrumental. For example, in the study of pentacyclic spiro[oxindole-2,3′-pyrrolidines], molecular docking was used to understand their binding modes within the active sites of enzymes like glucosamine-6-phosphate synthase. mdpi.com Such studies help to rationalize observed biological activities and guide the design of more potent analogs. The rigid nature of the spirocyclic scaffold is often advantageous in reducing the entropic penalty upon binding to a receptor. nih.gov
Modeling the interaction of the this compound scaffold with a hypothetical receptor would involve identifying potential hydrogen bond donors and acceptors, as well as hydrophobic regions. The unique 3D shape imposed by the spirocyclic structure would be a key determinant of its binding complementarity.
Quantitative Structure–Activity Relationship (QSAR) Methodologies for Related Scaffolds
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. While a full QSAR study requires a dataset of compounds with measured activities, the methodologies are relevant to the understanding of how structural modifications to a scaffold like this compound could impact its properties.
For related scaffolds, structure-activity relationship (SAR) studies are often a precursor to QSAR. For instance, SAR studies on new chiral spiro-β-lactams have provided valuable information on the features that contribute to their activity against HIV-1 and Plasmodium. nih.gov In a more quantitative approach, QSAR and molecular docking studies have been performed on oxadiazole-ligated pyrrole (B145914) derivatives to understand their inhibitory activity against specific enzymes. nih.gov These studies typically involve the calculation of various molecular descriptors, including electronic, steric, and hydrophobic parameters, which are then correlated with activity using statistical methods.
For the this compound scaffold, a hypothetical QSAR study would involve synthesizing a library of derivatives with variations at different positions and then correlating their measured properties with calculated molecular descriptors.
Information Deficit on "this compound" Prevents Detailed Analysis of Chemical Reactivity and Derivatization
Comprehensive searches for scientific literature and data concerning the chemical compound This compound have yielded insufficient information to construct a detailed article on its chemical reactivity and derivatization strategies. The current body of accessible scientific and chemical literature does not provide specific studies or data sets pertaining to the functionalization, transformations, modifications, or rearrangement reactions of this particular spirocycle.
While research exists for analogous spirocyclic systems, such as various oxa-azaspiro compounds with different ring sizes and heteroatom placements, a direct extrapolation of their chemical behavior to this compound would be scientifically unfounded. The unique stereoelectronic properties conferred by the specific arrangement of the oxetane, azepine, and cyclopropane rings in the target molecule necessitate dedicated empirical studies to accurately describe its reactivity.
Consequently, a detailed and scientifically accurate discussion on the following topics, as requested, cannot be provided at this time:
Chemical Reactivity and Derivatization Strategies for 8 Oxa 4 Azaspiro 2.6 Nonan 5 One
Development of Diverse Analogs through Synthetic Modification
Without specific research findings, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy. Further empirical research is required to elucidate the chemical properties and synthetic potential of 8-Oxa-4-azaspiro[2.6]nonan-5-one.
Future Directions and Emerging Research Avenues
Exploration of Unconventional Synthetic Strategies for Spiro-Lactams
The construction of the 8-Oxa-4-azaspiro[2.6]nonan-5-one framework necessitates innovative synthetic approaches to control the formation of the spirocyclic junction and the seven-membered lactam. Future research will likely deviate from traditional methods to embrace more sophisticated and efficient strategies.
One promising, yet unconventional, avenue is the palladium-catalyzed ring expansion of piperidones bearing a spirocyclopropane ring . This method has been shown to effectively produce functionalized caprolactams and azepanes. nih.gov The reaction proceeds through the oxidative addition of the distal carbon-carbon bond of the cyclopropane (B1198618) to a palladium(0) catalyst, driven by the relief of ring strain. nih.gov Adapting this methodology to an appropriately substituted cyclopropyl (B3062369) piperidone precursor could provide a direct route to the core structure of this compound.
Another area of exploration involves intramolecular cyclization reactions . The development of methods for the 3-exo-trig cyclization of electron-deficient 2-iodoethyl-substituted olefins or the 3-exo-tet cyclization of 1,3-dihalopropanes using zinc powder offers a potential pathway to the cyclopropane portion of the molecule. organic-chemistry.org Coupling this with a subsequent lactamization could be a viable, albeit multi-step, approach.
Furthermore, cycloaddition reactions , which are a mainstay in the synthesis of spiro-β-lactams, could be adapted for the construction of the larger seven-membered ring of this compound. ugent.be Research into novel [5+2] or other higher-order cycloadditions could provide a more direct entry to this class of compounds.
| Synthetic Strategy | Description | Potential Advantages | Key Challenges |
| Palladium-Catalyzed Ring Expansion | Rearrangement of a spirocyclopropyl piperidone to an azepane lactam. | Potentially high efficiency and functional group tolerance. | Synthesis of the required piperidone precursor. |
| Intramolecular Cyclization | Stepwise formation of the cyclopropane and lactam rings. | Utilizes readily available starting materials. | Multiple steps, potential for low overall yield. |
| Higher-Order Cycloaddition | Direct formation of the seven-membered ring via a [5+2] or similar reaction. | Atom economy and rapid construction of the core scaffold. | Development of suitable diene and dienophile partners. |
Integration of this compound into Complex Polycyclic Systems
The unique three-dimensional topology of this compound makes it an attractive building block for the synthesis of more complex, polycyclic architectures. Future research will focus on leveraging the inherent functionality of this scaffold for further elaboration.
One avenue of investigation will be the use of the lactam nitrogen and the α-carbon as points for annulation reactions. For instance, the development of a Hantzsch-type reaction involving a derivative of this compound could lead to the formation of fused heterocyclic systems. rsc.org
Furthermore, the principles of diversity-oriented synthesis can be applied to create libraries of complex molecules based on the this compound core. By introducing various substituents on the cyclopropane and azepane rings, a wide range of structurally diverse compounds can be generated for biological screening.
The integration of this spiro-lactam into peptide mimics is another exciting possibility. The constrained conformation of the scaffold could be used to induce specific secondary structures in peptides, making it a valuable tool in the design of novel therapeutics.
Advanced Characterization Techniques for Dynamic Processes
The conformational flexibility of the seven-membered ring in this compound, in contrast to the rigidity of the cyclopropane, suggests that this molecule may exhibit interesting dynamic behavior in solution. Advanced characterization techniques will be crucial to understanding these processes.
Variable-temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy will be an indispensable tool for studying the conformational exchange of the azepane ring. By analyzing the changes in the NMR spectrum at different temperatures, it will be possible to determine the energy barriers for ring flipping and identify the preferred conformations.
X-ray crystallography of this compound and its derivatives will provide precise information about their solid-state structures. nih.gov This data will be essential for validating the solution-state conformational models derived from NMR studies and for understanding intermolecular interactions in the crystalline state.
Computational methods, such as Density Functional Theory (DFT) calculations , will be used in conjunction with experimental data to model the conformational landscape of the molecule and to predict its dynamic properties.
| Technique | Information Gained | Relevance to this compound |
| VT-NMR Spectroscopy | Conformational dynamics and energy barriers. | Understanding the flexibility of the seven-membered ring. |
| X-ray Crystallography | Precise solid-state structure and intermolecular interactions. | Validating solution-state models and understanding packing forces. |
| DFT Calculations | Theoretical conformational analysis and prediction of properties. | Guiding experimental design and interpreting spectroscopic data. |
Development of High-Throughput Synthetic Approaches for Spirocycle Libraries
The exploration of the chemical space around this compound will be greatly accelerated by the development of high-throughput synthetic methods. These approaches will enable the rapid generation of libraries of related compounds for screening in drug discovery and materials science applications.
Solid-phase synthesis represents a powerful strategy for the high-throughput synthesis of spiro-lactam libraries. By anchoring a suitable precursor to a solid support, a variety of reagents can be used to introduce diversity at different positions of the molecule. This approach simplifies purification and allows for the parallel synthesis of a large number of compounds.
Flow chemistry is another emerging technology that is well-suited for the rapid and efficient synthesis of spirocycles. The precise control over reaction parameters, such as temperature, pressure, and reaction time, can lead to improved yields and selectivities. Furthermore, the integration of in-line purification and analysis can streamline the entire synthesis and screening process.
The use of DNA-encoded libraries (DELs) offers a paradigm-shifting approach to drug discovery. By attaching a unique DNA tag to each member of a chemical library, it is possible to screen billions of compounds simultaneously against a biological target. The development of a robust on-DNA synthesis of this compound derivatives would be a significant breakthrough. nih.gov
Theoretical Insights Guiding Rational Design and Synthesis
In silico methods will play an increasingly important role in guiding the rational design and synthesis of novel derivatives of this compound. Computational chemistry can provide valuable insights into the electronic properties, reactivity, and potential biological activity of these compounds.
Quantum mechanical calculations can be used to predict the most likely sites for chemical reactions, thereby guiding the development of new synthetic methodologies. For example, calculations of Fukui functions can help predict the regioselectivity of electrophilic or nucleophilic attack. nih.gov
Molecular dynamics simulations can be employed to study the conformational behavior of this compound and its interactions with biological macromolecules, such as enzymes and receptors. This information is crucial for the rational design of new drugs.
By combining theoretical predictions with experimental validation, it will be possible to accelerate the discovery and development of new spiro-lactams with desired properties. This synergistic approach will be essential for unlocking the full potential of the this compound scaffold.
Q & A
Q. What are the established synthetic routes for 8-Oxa-4-azaspiro[2.6]nonan-5-one, and how are reaction conditions optimized?
The synthesis typically involves cyclocondensation or ring-closing strategies. For example, cyclocondensation of β-lactam precursors with carbonyl-containing reagents under acidic or basic conditions can yield the spirocyclic core. Reaction optimization includes temperature control (e.g., reflux in THF or DCM) and catalysts like p-toluenesulfonic acid for intramolecular cyclization. Monitoring by thin-layer chromatography (TLC) and adjusting stoichiometry of reagents (e.g., 1:1.2 molar ratios) improves yields .
Q. What spectroscopic and crystallographic methods are critical for confirming the structure of this compound?
- NMR Spectroscopy : H and C NMR identify proton environments and carbonyl groups (e.g., a lactam carbonyl at ~170 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 156.0764 for CHNO).
- X-ray Crystallography : Single-crystal diffraction using SHELXL refines bond lengths and angles, resolving spiro junction geometry. SHELX programs are robust for small-molecule refinement, particularly for verifying stereochemistry .
Advanced Research Questions
Q. How can this compound serve as a scaffold for enzyme inhibitors, and what structural modifications enhance bioactivity?
The spirocyclic core mimics transition states in enzymatic reactions. For instance, substituting the lactam nitrogen with fluorinated or aryl groups (e.g., 4-fluorophenyl) improves binding to hydrophobic pockets in targets like fatty acid amide hydrolase (FAAH). Structure-activity relationship (SAR) studies guided by molecular docking (e.g., AutoDock Vina) optimize substituent positioning. Bioisosteric replacements (e.g., oxadiazole for lactam) further enhance metabolic stability .
Q. What challenges arise in achieving stereochemical purity during synthesis, and how are they addressed?
Racemization at the spiro center is common due to ring strain. Strategies include:
- Chiral Resolution : Use of chiral stationary phases (CSPs) in HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases.
- Asymmetric Catalysis : Employing Evans’ oxazaborolidine catalysts to induce enantioselective cyclization.
- Dynamic Kinetic Resolution : Utilizing enzymes like lipases to selectively hydrolyze undesired enantiomers .
Q. How do researchers resolve contradictions in biological activity data for derivatives of this compound?
Discrepancies often stem from assay variability or impurity profiles. Mitigation involves:
- Orthogonal Assays : Cross-validating results using fluorescence polarization (FP) and surface plasmon resonance (SPR).
- Impurity Profiling : LC-MS/MS identifies byproducts (e.g., des-methyl analogues) that may interfere with activity.
- Dose-Response Curves : Replicating EC/IC measurements across multiple labs to confirm reproducibility .
Methodological and Analytical Questions
Q. What strategies are employed to characterize reaction intermediates and byproducts during spirocycle synthesis?
- In-Situ Monitoring : ReactIR tracks intermediate formation (e.g., iminium ions) in real time.
- High-Resolution Mass Spectrometry (HRMS) : Identifies transient species via direct injection electrospray ionization (ESI).
- Isolation Techniques : Centrifugal partition chromatography (CPC) separates polar byproducts without column degradation .
Q. How are computational methods integrated into the design of this compound derivatives?
- Density Functional Theory (DFT) : Calculates transition-state energies to predict cyclization feasibility (e.g., B3LYP/6-31G* basis set).
- Molecular Dynamics (MD) : Simulates ligand-protein binding over 100 ns trajectories to assess stability.
- QSAR Models : Multi-parameter optimization (MPO) balances logP, polar surface area, and H-bond donors for CNS penetration .
Data Validation and Reproducibility
Q. What protocols ensure reproducibility in crystallographic data for spirocyclic compounds?
- Twinned Data Handling : SHELXD detects and refines twinned crystals using the HKL-2000 suite.
- Cross-Validation : R-free values (<0.25) confirm model accuracy.
- Deposition in CSD : Public databases (e.g., Cambridge Structural Database) enable independent verification .
Q. How are stability studies conducted for this compound under varying pH and temperature conditions?
- Forced Degradation : Exposure to 0.1M HCl/NaOH (40°C, 72 hrs) identifies hydrolysis-prone sites.
- LC-MS Stability Indicating Methods : Quantify degradation products (e.g., ring-opened amides) with Zorbax Eclipse Plus C18 columns.
- Arrhenius Plotting : Predicts shelf-life at 25°C using accelerated conditions (40–60°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
